molecular formula C10H14BrNO B8066295 3-(2-Bromo-5-methylphenoxy)propan-1-amine

3-(2-Bromo-5-methylphenoxy)propan-1-amine

Cat. No.: B8066295
M. Wt: 244.13 g/mol
InChI Key: KVIJSABLYFMNDK-UHFFFAOYSA-N
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Description

3-(2-Bromo-5-methylphenoxy)propan-1-amine is a brominated aromatic amine featuring a phenoxy group substituted with a methyl group at the 5-position and a bromine atom at the 2-position. The propan-1-amine chain is linked to the oxygen atom of the phenoxy group, conferring both lipophilic and reactive amine functionalities.

Properties

IUPAC Name

3-(2-bromo-5-methylphenoxy)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO/c1-8-3-4-9(11)10(7-8)13-6-2-5-12/h3-4,7H,2,5-6,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVIJSABLYFMNDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Br)OCCCN
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-5-methylphenoxy)propan-1-amine typically involves the reaction of 2-bromo-5-methylphenol with 3-chloropropan-1-amine under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion attacks the alkyl halide to form the desired product.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-5-methylphenoxy)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The bromine atom can be reduced to a hydrogen atom, yielding a de-brominated product.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols or amines, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like sodium thiolate or primary amines are typically employed under basic conditions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: De-brominated amine.

    Substitution: Thiol or amine-substituted derivatives.

Scientific Research Applications

3-(2-Bromo-5-methylphenoxy)propan-1-amine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It can be used to study the effects of brominated phenoxy compounds on biological systems.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Bromo-5-methylphenoxy)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated phenoxy group can enhance binding affinity and selectivity towards these targets, leading to desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(a) Squalene Synthase Inhibitors (Phenoxypropanamine Derivatives)
  • OX03771: [(E)-N,N-dimethyl-3-(4-styrylphenoxy)propan-1-amine] Activity: Inhibits squalene synthase (EC₅₀ = 526 nM) and synergizes with statins to upregulate LDL receptor expression . Key Feature: The styrylphenoxy group enhances target engagement, while the dimethylamine improves solubility.
  • OX03050: [(E)-3-(4-styrylphenoxy)propan-1-ol] Activity: Similar potency (EC₅₀ = 526 nM) but superior pharmacokinetics due to the hydroxyl group replacing the dimethylamine .
  • Comparison : The absence of the amine in OX03050 reduces cationic charge, improving membrane permeability and metabolic stability. This highlights how terminal functional groups (amine vs. hydroxyl) critically influence drug-like properties.
(b) GSK-3β Inhibitors (Propan-1-amine Backbone)
  • OCM-31: 5-(3-Cyano-4-fluorophenyl)-N-(3-(pyrazin-2-yl)propyl)oxazole-4-carboxamide Purity: >95% (HPLC), synthesized from 3-(pyrazin-2-yl)propan-1-amine . SAR: The pyrazine moiety enhances selectivity for GSK-3β over other kinases.
  • OCM-32 : 5-(3-Iodo-4-methoxyphenyl)-N-(3-(pyrazin-2-yl)propyl)oxazole-4-carboxamide
    • Purity : 38% yield, with iodine improving binding affinity through hydrophobic interactions .
  • Comparison : The propan-1-amine backbone in these compounds facilitates modular synthesis, enabling diverse substitutions (e.g., halogens, heterocycles) to optimize target engagement.

Impact of Halogen and Alkyl Substituents

  • 1-(3-Bromo-5-fluorophenyl)-2-methylpropan-2-amine
    • Structure : Bromine and fluorine at the 3- and 5-positions, with a branched methyl group on the amine.
    • Properties : Molecular weight = 246.12; fluorine enhances metabolic stability via electronegativity .
  • 1-(3-Bromo-5-chloro-2-methoxyphenyl)-3-cyclohexylpropan-1-amine
    • Structure : Bromine, chlorine, methoxy, and cyclohexyl substituents.
    • Properties : Higher molecular weight (360.72) due to the cyclohexyl group, which increases lipophilicity and may affect blood-brain barrier penetration .
  • Comparison : Bromine at the 2- or 3-position in these analogs influences steric hindrance and halogen bonding, while alkyl/cycloalkyl groups modulate solubility and bioavailability.

Data Tables

Key Research Findings

  • Halogen Positioning : Bromine at the 2-position (as in the target compound) may offer superior steric and electronic effects compared to 3-bromo analogs (e.g., ) .
  • Terminal Functional Groups : Amine groups enhance solubility but may reduce metabolic stability compared to hydroxyl or alkylated amines (e.g., OX03771 vs. OX03050) .
  • Synthetic Flexibility : The propan-1-amine backbone supports diverse substitutions, enabling rapid optimization of pharmacological properties .

Biological Activity

3-(2-Bromo-5-methylphenoxy)propan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a bromine atom on a phenoxy group, which may enhance its reactivity and interaction with biological targets. The presence of the propan-1-amine moiety suggests potential for interactions with various receptors and enzymes.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown activity against drug-resistant strains of Plasmodium falciparum, a malaria-causing parasite. In vitro assays demonstrated low nanomolar IC50 values, indicating potent antimalarial effects .

The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or receptors. For example, compounds with similar structures have been shown to inhibit dihydrofolate reductase (DHFR) in Plasmodium falciparum, disrupting folate synthesis crucial for parasite survival .

Case Studies

  • Antimalarial Efficacy : A series of compounds derived from phenoxypropanamines were synthesized and evaluated for their antimalarial activity. One compound, structurally related to this compound, exhibited an IC50 value of 0.055 μM against the drug-resistant FCR-3 strain of P. falciparum .
  • Cytotoxicity Assessment : In cytotoxicity tests using HeLa cells, several derivatives showed non-toxic profiles at therapeutic concentrations, reinforcing their potential as safe therapeutic agents .

Data Table: Biological Activity Summary

Compound NameTarget OrganismIC50 (μM)Cytotoxicity (HeLa Cells)
This compoundP. falciparumTBDNon-toxic
Related Compound AP. falciparum0.055Non-toxic
Related Compound BP. falciparumTBDNon-toxic

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